

# Globomycin: A Technical Guide to its Discovery, Mechanism, and Application

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Globomycin*

Cat. No.: *B15558997*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antibiotic **globomycin**, from its initial discovery to its molecular mechanism of action and the experimental protocols used to investigate it. This document is intended to serve as a valuable resource for researchers in microbiology, natural product chemistry, and antibiotic drug development.

## Discovery and Origin

**Globomycin** is a cyclic lipodepsipeptide antibiotic first reported in 1978. It was isolated from the culture broths of several species of actinomycetes, a group of bacteria renowned for their prolific production of bioactive secondary metabolites.<sup>[1]</sup>

Producing Microorganisms:

The following actinomycete strains have been identified as producers of **globomycin**:

- *Streptomyces halstedii* No. 13912<sup>[1][2]</sup>
- *Streptoverticillium cinnamoneum* No. 15037<sup>[1]</sup>
- *Streptomyces neohygroscopicus* subsp. *globomyceticus* No. 15631<sup>[1]</sup>
- *Streptomyces hagronensis* No. 17834<sup>[1]</sup>

The name "**globomycin**" is derived from its characteristic biological activity: the induction of spherical "global-shape" spheroplasts in *Escherichia coli*.<sup>[1]</sup> This morphological change was an early indicator of its unique mechanism of action targeting the bacterial cell envelope.<sup>[2]</sup>

## Physicochemical Properties and Structure

**Globomycin** is a neutral, colorless, needle-like crystalline substance with a melting point of 115°C.<sup>[2][3]</sup> It is soluble in methanol, ethyl acetate, and chloroform, but only sparingly soluble in water.<sup>[2][3]</sup>

The molecular formula of **globomycin** is  $C_{32}H_{57}N_5O_9$ .<sup>[2][3]</sup> Its structure, elucidated through mass spectrometry, nuclear magnetic resonance (NMR), and chemical degradation, revealed a cyclic peptide core linked to a lipid tail.<sup>[4]</sup> The peptide portion is composed of five amino acids: L-serine, glycine, N-methylleucine, and the non-proteinogenic amino acids L-allo-threonine and L-allo-isoleucine.<sup>[4]</sup> The cyclic structure is closed by an ester linkage between the hydroxyl group of the N-terminal fatty acid (3-hydroxy-2-methylnonaic acid) and the C-terminal carboxyl group of N-methylleucine.<sup>[4][5]</sup>

## Antimicrobial Activity and Spectrum

**Globomycin** exhibits potent and specific activity against Gram-negative bacteria.<sup>[2][3]</sup> Its mechanism of action, detailed in the following section, is particularly effective against this class of bacteria due to the essential role of its molecular target in the biogenesis of their outer membrane. In contrast, it shows weak or no activity against Gram-positive bacteria and fungi.<sup>[6]</sup>

### Table 1: Minimum Inhibitory Concentrations (MICs) of Globomycin

Bacterial Species	Strain	MIC (µg/mL)	Reference(s)
Escherichia coli	-	12.5	[6]
Klebsiella pneumoniae	-	-	[6]
Pseudomonas aeruginosa	-	16	[7]
Acinetobacter baumannii	AB5075	16	[7]
Acinetobacter baumannii	AB17978	12.5	[7]
Staphylococcus aureus	-	>100	[6]
Mycobacterium tuberculosis	-	≥40 (mycobactericidal)	[8]

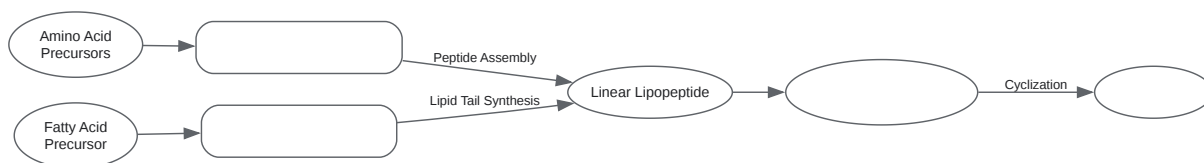
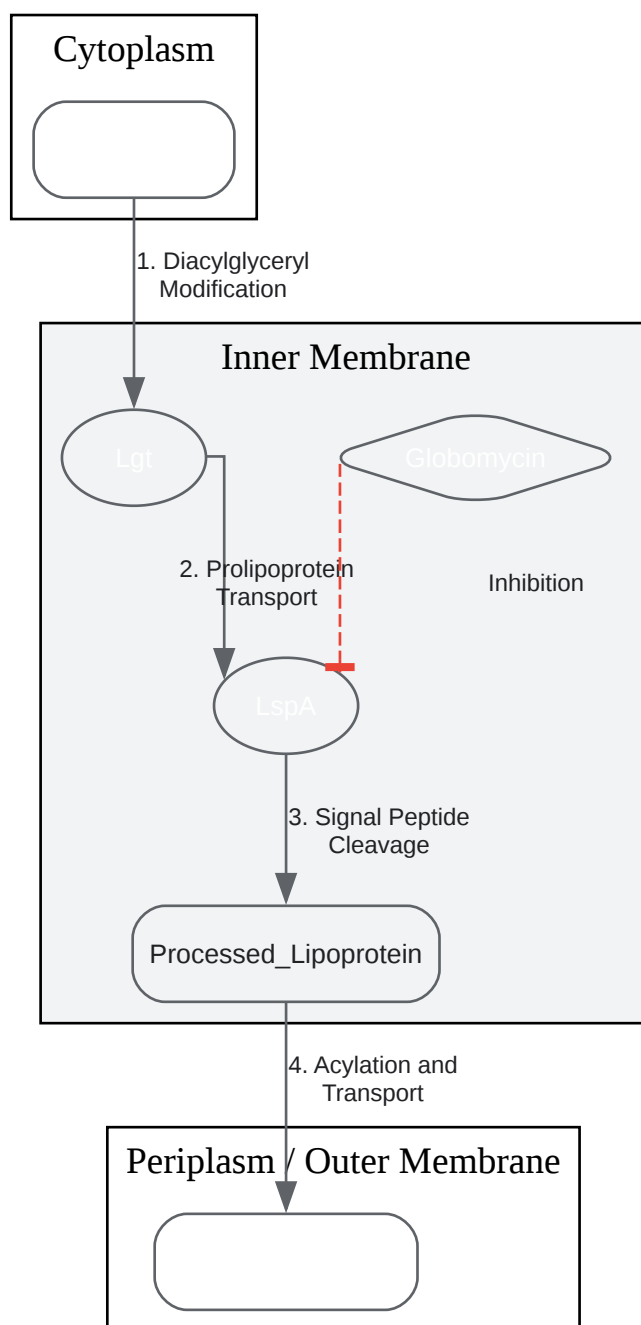
## Mechanism of Action: Inhibition of Lipoprotein Signal Peptidase II (LspA)

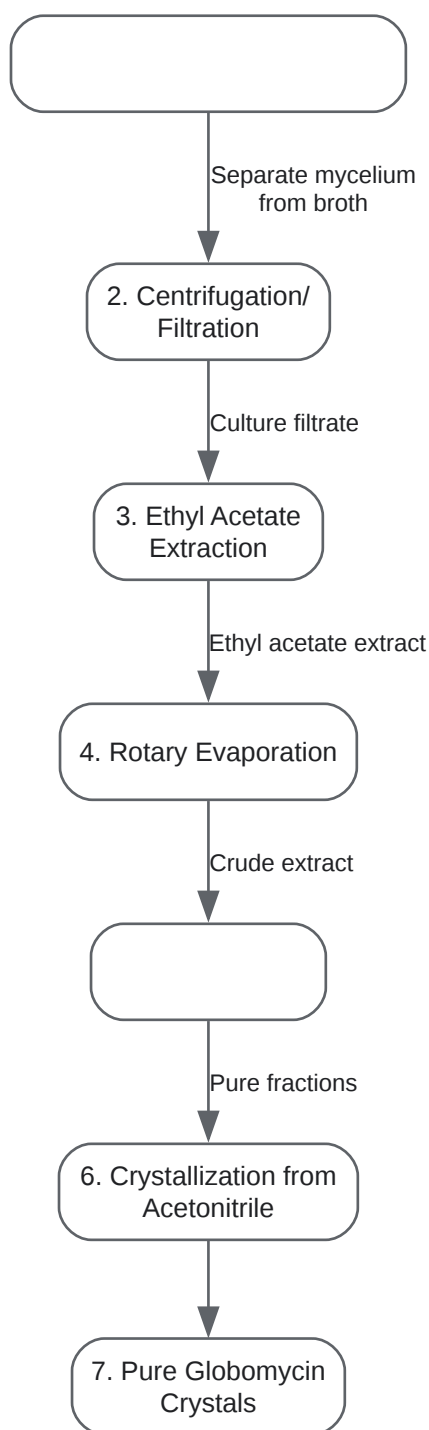
The primary molecular target of **globomycin** is the bacterial type II signal peptidase, also known as lipoprotein signal peptidase (LspA).[6][8] LspA is a crucial enzyme in the lipoprotein processing pathway, which is essential for the integrity and function of the bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria.[6][9]

Lipoproteins are synthesized in the cytoplasm as prolipoproteins, which contain an N-terminal signal peptide. This signal peptide directs the prolipoprotein to the inner membrane. Following the modification of a conserved cysteine residue with a diacylglycerol moiety by lipoprotein diacylglyceryl transferase (Lgt), LspA cleaves the signal peptide. The mature lipoprotein is then further acylated and transported to its final destination in the inner or outer membrane.[9]

**Globomycin** acts as a competitive inhibitor of LspA.[8] It mimics the signal peptide of prolipoproteins and binds to the active site of LspA, thereby preventing the cleavage of the genuine substrate.[8][9] This inhibition leads to the accumulation of unprocessed

prolipoproteins in the cytoplasmic membrane, which disrupts the cell envelope biogenesis and ultimately leads to cell death.[6] The characteristic formation of spheroplasts is a direct consequence of the compromised cell wall integrity.[2][6]





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Production and Visualization of Bacterial Spheroplasts and Protoplasts to Characterize Antimicrobial Peptide Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and heterologous expression of the globomycin biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Design of Cyclic Peptide Inhibitors of a Bacterial Membrane Lipoprotein Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. Direct cloning and heterologous expression of natural product biosynthetic gene clusters by transformation-associated recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. banglajol.info [banglajol.info]
- To cite this document: BenchChem. [Globomycin: A Technical Guide to its Discovery, Mechanism, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558997#discovery-and-origin-of-globomycin-antibiotic]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)